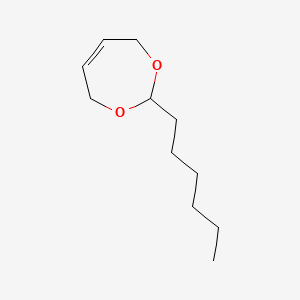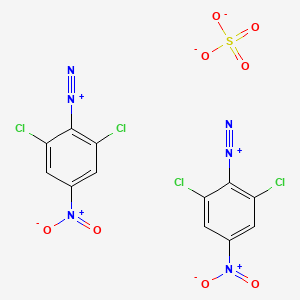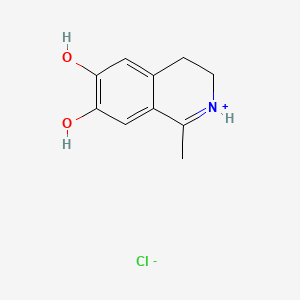
Stibanylidynezirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibanylidynezirconium is a compound that features a zirconium atom bonded to a stibanylidyne group. This compound is part of the broader class of organozirconium compounds, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
The synthesis of stibanylidynezirconium typically involves the reaction of zirconium compounds with stibanylidyne precursors under controlled conditions. Common synthetic routes include:
Hydrothermal Method: This involves reacting zirconium salts with stibanylidyne precursors in an aqueous medium at elevated temperatures and pressures.
Sol-Gel Method: This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of stibanylidyne compounds to form a gel, which is then dried and calcined to obtain the desired product.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between zirconium compounds and stibanylidyne precursors, resulting in faster reaction times and higher yields.
Chemical Reactions Analysis
Stibanylidynezirconium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one ligand in the compound with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl groups.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Stibanylidynezirconium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as nanomaterials and ceramics, due to its unique chemical properties.
Biomedical Applications:
Mechanism of Action
The mechanism of action of stibanylidynezirconium involves its interaction with molecular targets and pathways in various chemical and biological systems. In catalysis, it acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Stibanylidynezirconium can be compared with other organozirconium compounds, such as:
Zirconocene Dichloride: This compound is widely used in catalysis and has similar chemical properties but differs in its specific applications and reactivity.
Zirconium Tetraisopropoxide: This compound is used in the synthesis of zirconia-based materials and has different preparation methods and applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the stibanylidyne group, which imparts unique reactivity and applications.
Properties
CAS No. |
70495-28-2 |
|---|---|
Molecular Formula |
SbZr |
Molecular Weight |
212.98 g/mol |
IUPAC Name |
stibanylidynezirconium |
InChI |
InChI=1S/Sb.Zr |
InChI Key |
FSVFALHAIQMCRU-UHFFFAOYSA-N |
Canonical SMILES |
[Zr]#[Sb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
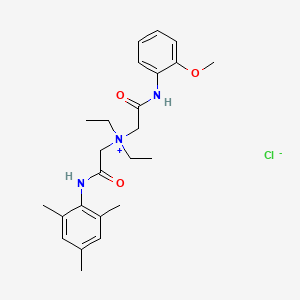
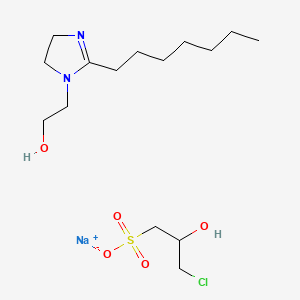
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
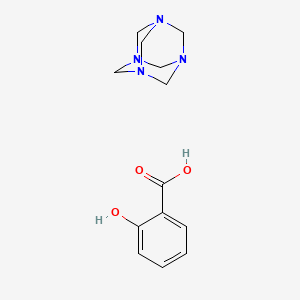

![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
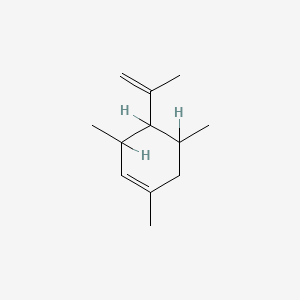

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
